![molecular formula C17H12ClNO2 B2832090 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 401604-07-7](/img/structure/B2832090.png)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description
“8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.74 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is 1S/C17H12ClNO2/c1-10-5-2-3-6-11 (10)15-9-13 (17 (20)21)12-7-4-8-14 (18)16 (12)19-15/h2-9H,1H3, (H,20,21) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a solid compound . It has a molecular weight of 297.74 . The compound’s IUPAC name is 8-chloro-2-(2-methylphenyl)-4-quinolinecarboxylic acid .Scientific Research Applications
Bioavailability and Metabolism
Chlorogenic acid, structurally related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, shows significant antioxidant and anticarcinogenic properties. Its bioavailability largely depends on its metabolism by gut microflora, highlighting the complex interactions between dietary polyphenols and gut microbiota (Gonthier et al., 2003).
Structural Studies of Helical Oligoamides
Research on quinoline-derived oligoamides, including derivatives of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, reveals their potential in forming stable helical structures. These structures are significant for studying various biological systems and may hold promise for future biochemical applications (Jiang et al., 2003).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, closely related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, have been synthesized and shown significant anticancer activity. These compounds demonstrate potential as novel anticancer agents, particularly in inhibiting the ATPase domain of hTopoIIα (Bhatt et al., 2015).
Fluorophores and Radioprotectors
Quinoline derivatives, including those similar to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, are known for their efficiency as fluorophores. They have potential applications in biochemistry and medicine, notably as antioxidants and radioprotectors, offering a new avenue for exploring their applications in these fields (Aleksanyan & Hambardzumyan, 2013).
Chelating Ion Exchangers
Compounds structurally similar to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid have been grafted onto polymers and tested for extracting metal ions. These studies underscore their potential in environmental applications, particularly in the selective extraction of heavy metals from aqueous solutions (Moberg et al., 1990).
Synthesis of Natural Alkaloids
The synthesis of natural quinoline alkaloids, structurally related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, has shown promising therapeutic potential, particularly in the treatment of Parkinson's disease. These findings indicate the significant medicinal value of quinoline derivatives in neurodegenerative diseases (Lee et al., 2022).
Antimicrobial Activity
Synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, similar in structure to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, have exhibited significant antimicrobial activity against a range of gram-positive and gram-negative organisms. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOGLXTXMVIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid |
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